molecular formula C10H17NO3 B13532292 (2-Cyclopropylacetyl)-L-valine

(2-Cyclopropylacetyl)-L-valine

Cat. No.: B13532292
M. Wt: 199.25 g/mol
InChI Key: IIWPCYHKTBORFJ-VIFPVBQESA-N
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Description

(2-Cyclopropylacetyl)-L-valine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopropyl group attached to the acetyl moiety, which is further linked to the L-valine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylacetyl)-L-valine typically involves the reaction of cyclopropylacetyl chloride with L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopropylacetyl chloride preparation: Cyclopropylacetyl chloride can be synthesized by reacting cyclopropylcarboxylic acid with thionyl chloride.

    Coupling with L-valine: The cyclopropylacetyl chloride is then reacted with L-valine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropylacetyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: (2-Cyclopropylacetyl)-L-valine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its incorporation into peptides and proteins can provide insights into the structure-function relationships of these biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Cyclopropylacetyl)-L-valine involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of covalent bonds with target enzymes or receptors. This interaction can modulate the activity of these targets, resulting in various biological effects.

Comparison with Similar Compounds

    (2-Cyclopropylacetyl)-D-valine: A stereoisomer of (2-Cyclopropylacetyl)-L-valine with different biological properties.

    Cyclopropylacetyl glycine: Another amino acid derivative with a cyclopropyl group.

    Cyclopropylacetyl alanine: Similar structure but with alanine instead of valine.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the cyclopropyl group

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(2S)-2-[(2-cyclopropylacetyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H17NO3/c1-6(2)9(10(13)14)11-8(12)5-7-3-4-7/h6-7,9H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t9-/m0/s1

InChI Key

IIWPCYHKTBORFJ-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1CC1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1CC1

Origin of Product

United States

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